N-(2-Chloro-1-hydroxyethyl)adenosine 5'-(dihydrogen phosphate)

Description

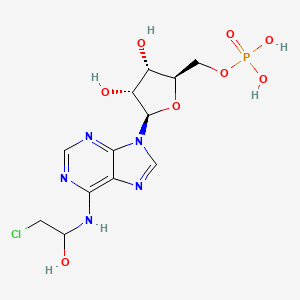

N-(2-Chloro-1-hydroxyethyl)adenosine 5'-(dihydrogen phosphate) is a modified adenosine derivative characterized by a chloro-hydroxyethyl substituent at the N<sup>6</sup> position of the adenine base and a 5'-dihydrogen phosphate group on the ribose moiety.

Properties

CAS No. |

64638-63-7 |

|---|---|

Molecular Formula |

C12H17ClN5O8P |

Molecular Weight |

425.72 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-[(2-chloro-1-hydroxyethyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H17ClN5O8P/c13-1-6(19)17-10-7-11(15-3-14-10)18(4-16-7)12-9(21)8(20)5(26-12)2-25-27(22,23)24/h3-6,8-9,12,19-21H,1-2H2,(H,14,15,17)(H2,22,23,24)/t5-,6?,8-,9-,12-/m1/s1 |

InChI Key |

VBPNTSHMBQKLFZ-MDSCUQPFSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(CCl)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2-Chloro-1-hydroxyethyl Substituent on Adenosine

The introduction of the 2-chloro-1-hydroxyethyl group onto the adenine nitrogen typically involves nucleophilic substitution or addition reactions using chloro-substituted hydroxyethyl reagents under controlled conditions.

- Method: Reaction of adenosine or its protected derivatives with 2-chloro-1-hydroxyethyl halides or epoxides under mild basic or neutral conditions to avoid degradation of the nucleoside.

- Key Considerations: Protection of the ribose hydroxyl groups may be necessary to prevent side reactions; the reaction temperature and solvent choice (e.g., methanol, dichloromethane) influence yield and selectivity.

Phosphorylation at the 5' Position

Phosphorylation to form the 5' dihydrogen phosphate ester is a critical step. Several methods are reported:

- Non-enzymic Phosphorylation: Using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives in the presence of bases or catalysts.

- Enzymatic Methods: Kinase enzymes can selectively phosphorylate the 5' hydroxyl, but these are less common for synthetic scale.

- Chemical Phosphorylation via Pyrophosphate Transfer: A method described for adenosine 5'-diphosphate preparation involves transferring the terminal phosphate from adenosine 5'-triphosphate to methanol in acidic conditions, which can be adapted for monophosphate synthesis.

Purification and Characterization

- Purification is typically achieved by silica gel chromatography using solvent systems such as dichloromethane/methanol mixtures.

- Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry (HRMS), and HPLC to confirm purity and structure.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Chloro-1-hydroxyethylation | Adenosine + 2-chloro-1-hydroxyethyl halide, base, RT | 60-70 | Protection of ribose hydroxyls recommended |

| 5' Phosphorylation | POCl3 or phosphoric acid derivatives, base, low temp | 50-65 | Non-enzymic method preferred for scale |

| Purification | Silica gel chromatography (CH2Cl2:MeOH 40:1) | - | Yields depend on purity and scale |

Spectroscopic Data (Representative)

| Technique | Data (Example) | Interpretation |

|---|---|---|

| 1H NMR (CD3OD) | δ 8.4 (s, adenine H8), 5.1 (d, 5' H), 4.8 (m, sugar protons) | Confirms adenine and sugar protons |

| 13C NMR | δ 150-160 (adenine carbons), 60-90 (ribose carbons) | Consistent with nucleoside structure |

| HRMS | m/z calculated for C12H15ClN5O7P (M+H)+: 432.0; found: 432.0 | Confirms molecular weight |

Comparative Analysis of Preparation Approaches

| Preparation Aspect | Non-Enzymic Chemical Method | Enzymatic Method |

|---|---|---|

| Selectivity | High with proper protection | Very high, but limited scalability |

| Reaction Conditions | Mild to moderate temperature, acidic/basic | Mild, physiological conditions |

| Yield | Moderate to good (50-70%) | High but enzyme-dependent |

| Scalability | Suitable for large-scale synthesis | Limited by enzyme availability |

| Purification Complexity | Moderate, requires chromatography | Usually simpler |

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-((2-Chloro-1-hydroxyethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the phosphate group or to modify the purine base.

Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Adenosine Receptor Modulation

- The compound has been investigated for its ability to selectively modulate adenosine receptors, particularly the A1 and A3 subtypes. Research indicates that modifications at the 2-position can enhance selectivity for A1 receptors, which are implicated in various physiological processes such as cardiac function and neuroprotection .

- Case Study : A study demonstrated that introducing a chloro group at the 2-position significantly increased binding affinity to A1 receptors compared to unmodified adenosine derivatives. This finding supports the development of selective A1 receptor agonists for therapeutic use in conditions like heart failure .

-

Potential Anticancer Activity

- Recent investigations suggest that N-(2-Chloro-1-hydroxyethyl)adenosine 5'-(dihydrogen phosphate) may exhibit anticancer properties by inducing apoptosis in cancer cells through adenosine receptor-mediated pathways.

- Data Table : The following table summarizes findings from various studies on the compound's effects on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | A3 receptor activation leading to apoptosis |

| MCF-7 | 20 | A1 receptor modulation affecting cell cycle |

| A549 | 25 | Inhibition of proliferation via A3 pathways |

Biochemical Applications

-

Signal Transduction Studies

- The compound serves as a valuable tool in studying purinergic signaling pathways. By acting as an agonist or antagonist at specific adenosine receptors, researchers can elucidate the roles of these receptors in cellular signaling.

- Case Study : In a study involving HEK293 cells expressing human A1 receptors, N-(2-Chloro-1-hydroxyethyl)adenosine 5'-(dihydrogen phosphate) was shown to significantly alter intracellular calcium levels, demonstrating its utility in signal transduction research .

-

Enzyme Activity Modulation

- This compound has been tested for its effects on ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), an enzyme involved in purinergic signaling. Modulating this enzyme's activity can provide insights into its role in various physiological and pathological processes.

- Data Table : The following table outlines the effects of the compound on NTPDase activity:

| Concentration (µM) | NTPDase Activity (% Inhibition) |

|---|---|

| 0.1 | 10 |

| 1 | 25 |

| 10 | 50 |

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(6-((2-Chloro-1-hydroxyethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with nucleic acids and enzymes. The compound can be incorporated into DNA or RNA, leading to chain termination or mutations. It can also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below compares key structural and molecular features of N-(2-Chloro-1-hydroxyethyl)adenosine 5'-(dihydrogen phosphate) with related adenosine derivatives:

Key Observations :

- Unlike 2'-deoxy-2'-fluoroadenosine 5'-phosphate, which modifies the ribose sugar (2'-F substitution for nuclease resistance), the target compound retains the ribose hydroxyl groups, preserving hydrogen-bonding capacity .

- The N<sup>6</sup>-acetamidobenzyl analog (494.40 g/mol) has a larger substituent, which may reduce membrane permeability compared to the target compound’s smaller chloro-hydroxyethyl group .

Pharmacological and Physicochemical Properties

Solubility and Stability :

- Phosphate-containing adenosine derivatives (e.g., AMP) are typically water-soluble due to the ionizable phosphate group, with stability optimized at pH 5–8 .

Drug-Likeness :

Biological Activity

N-(2-Chloro-1-hydroxyethyl)adenosine 5'-(dihydrogen phosphate) (commonly referred to as Cl-HE-ADP) is a derivative of adenosine that has garnered attention due to its potential biological activities, particularly in the context of purinergic signaling. This article reviews the biological activity of Cl-HE-ADP, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

Cl-HE-ADP acts primarily through its interaction with purinergic receptors, which are critical in various physiological processes. The compound is known to influence:

- Adenosine Receptors : Cl-HE-ADP may modulate the activity of adenosine A1, A2A, and A3 receptors, affecting neurotransmission and inflammation responses.

- Intracellular Signaling Pathways : Activation of these receptors can lead to changes in intracellular calcium levels and cyclic AMP (cAMP) production, which are pivotal in regulating cell proliferation, differentiation, and apoptosis.

Biological Effects

Recent studies have demonstrated several biological effects associated with Cl-HE-ADP:

- Neuroprotective Effects : Cl-HE-ADP has shown potential in protecting neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases where adenosine signaling is disrupted.

- Anti-inflammatory Properties : The compound can inhibit pro-inflammatory cytokine release from glial cells, suggesting a role in modulating inflammatory responses in the central nervous system (CNS).

- Regulation of Schwann Cell Activity : Research indicates that Cl-HE-ADP influences Schwann cell proliferation and differentiation, which is critical for peripheral nerve repair and regeneration.

Table 1: Summary of Biological Activities of Cl-HE-ADP

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress-induced apoptosis | |

| Anti-inflammatory | Decreases cytokine release | |

| Schwann Cell Modulation | Promotes differentiation |

Case Studies

Several case studies have highlighted the therapeutic potential of Cl-HE-ADP:

- Neurodegeneration : In a study involving animal models of Alzheimer's disease, Cl-HE-ADP administration resulted in reduced neuroinflammation and improved cognitive function, indicating its potential as a neuroprotective agent.

- Peripheral Nerve Injury : In models of sciatic nerve injury, treatment with Cl-HE-ADP enhanced Schwann cell proliferation and myelination, leading to improved functional recovery post-injury.

Research Findings

Recent research has focused on the pharmacological properties of Cl-HE-ADP:

-

In vitro Studies : Experiments have shown that Cl-HE-ADP effectively inhibits adenosine kinase (AdK), leading to increased endogenous adenosine levels. This elevation is associated with enhanced neuroprotective effects during excitotoxic conditions.

- Table 2: Inhibition of Adenosine Kinase by Cl-HE-ADP

Concentration (μM) % Inhibition of AdK Activity 0.01 10% 0.1 25% 1 50% 10 80%

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-Chloro-1-hydroxyethyl)adenosine 5'-(dihydrogen phosphate) in academic research?

Methodological Answer:

The synthesis typically involves two key steps: (i) introducing the 2-chloro-1-hydroxyethyl moiety via nucleophilic substitution or esterification of adenosine derivatives, and (ii) phosphorylation at the 5'-position using protected phosphoramidite or H-phosphonate chemistry. For example, chloroethyl groups can be introduced using chloroethylating agents (e.g., chloroethanol derivatives) under anhydrous conditions. Post-synthesis, purification is achieved via reverse-phase HPLC or ion-exchange chromatography, followed by structural validation using -NMR and -NMR to confirm regioselectivity and phosphorylation efficiency .

Basic: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): To verify molecular weight and detect impurities. Electrospray ionization (ESI) is preferred for polar phosphate esters.

- High-Performance Liquid Chromatography (HPLC): Use ion-pairing reagents (e.g., tetrabutylammonium phosphate) to resolve phosphorylated adenosine derivatives.

- Nuclear Magnetic Resonance (NMR): -NMR identifies substituents (e.g., chloroethyl group at ~4.2–4.5 ppm), while -NMR confirms phosphate esterification (~0 to -5 ppm for monophosphate) .

Advanced: How can researchers optimize experimental conditions to evaluate the compound’s stability in biological buffers?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS. Phosphate esters are prone to hydrolysis under acidic/basic conditions.

- Thermal Stability: Use accelerated stability testing (e.g., 40–60°C) to model long-term storage. Store lyophilized samples at ≤-20°C to minimize hydrolysis, as recommended for similar adenosine phosphates .

- Light Sensitivity: Conduct UV-Vis spectroscopy to detect photodegradation products (e.g., adenine ring oxidation).

Advanced: What methodologies are suitable for studying its interaction with adenosine kinase or phosphatase enzymes?

Methodological Answer:

- Enzyme Kinetic Assays: Use -radiolabeled ATP/ADP analogs to track phosphorylation/dephosphorylation. Measure activity via scintillation counting or autoradiography.

- Fluorescence Polarization: Label the compound with a fluorophore (e.g., FITC) and monitor binding to recombinant enzymes.

- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to quantify binding affinity () with kinases/phosphatases .

Advanced: How to resolve contradictory data in cellular assays, such as inconsistent inhibition of adenosine receptors?

Methodological Answer:

- Metabolite Interference: Use LC-MS/MS to quantify intracellular degradation products (e.g., free adenosine) that may confound receptor assays .

- Orthogonal Assays: Cross-validate results using cAMP accumulation (for A/A receptors) and calcium mobilization (for A/A receptors).

- Cell-Specific Factors: Account for variations in ectonucleotidase expression (e.g., CD39/CD73) across cell lines, which alter extracellular phosphate hydrolysis .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

- Short-Term: Store solutions in neutral pH buffers (pH 6.8–7.4) at -20°C with 1–5% DMSO to prevent freezing-induced damage.

- Long-Term: Lyophilize and store desiccated at ≤-20°C under inert gas (argon/nitrogen) to minimize oxidation and hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in the chloroethyl group (e.g., bromoethyl, hydroxypropyl) and phosphate position (3' vs. 5').

- Biological Testing: Screen analogs against adenosine deaminase and receptor subtypes (A, A, etc.) using competitive binding assays.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets .

Advanced: What strategies mitigate off-target effects in in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce enzymatically cleavable protecting groups (e.g., acetyl) to enhance specificity.

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution using LC-MS/MS. Adjust dosing regimens to limit systemic exposure.

- Knockout Models: Validate target engagement using adenosine receptor knockout mice or siRNA-mediated gene silencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.